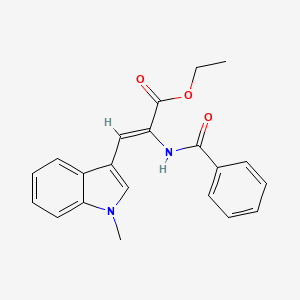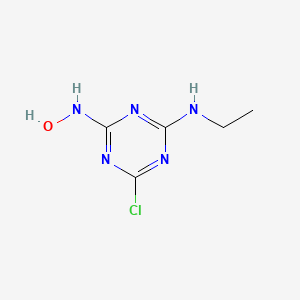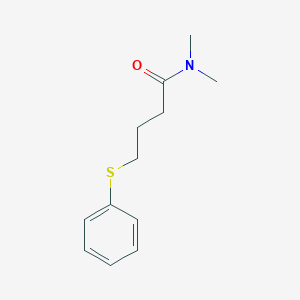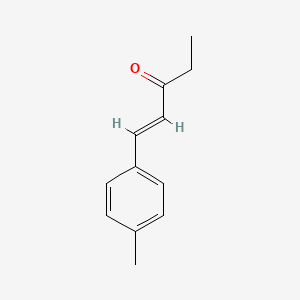
1-(p-Tolyl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(PARA-TOLYL)-1-PENTEN-3-ONE is an organic compound characterized by the presence of a para-tolyl group attached to a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(PARA-TOLYL)-1-PENTEN-3-ONE can be synthesized through various methods. One common approach involves the aldol condensation of para-tolualdehyde with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-(PARA-TOLYL)-1-PENTEN-3-ONE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(PARA-TOLYL)-1-PENTEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form para-toluic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to 1-(para-tolyl)-1-pentanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Para-toluic acid.
Reduction: 1-(para-tolyl)-1-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(PARA-TOLYL)-1-PENTEN-3-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(PARA-TOLYL)-1-PENTEN-3-ONE involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or other proteins, influencing their activity. The para-tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(ortho-tolyl)-1-penten-3-one
- 1-(meta-tolyl)-1-penten-3-one
- 1-(para-tolyl)-2-penten-3-one
Uniqueness: 1-(PARA-TOLYL)-1-PENTEN-3-ONE is unique due to the specific positioning of the para-tolyl group, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
Properties
CAS No. |
69849-80-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-1-(4-methylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ |
InChI Key |
OTTJJFYEUATJLN-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(=O)/C=C/C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(=O)C=CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


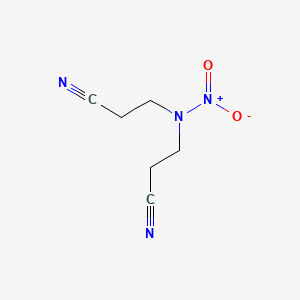
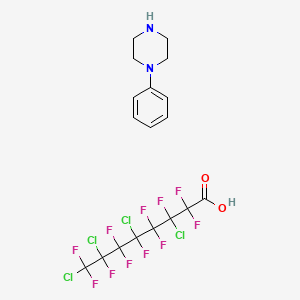
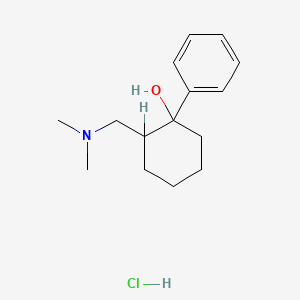
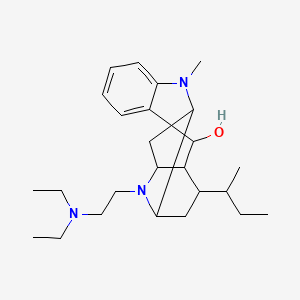
![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
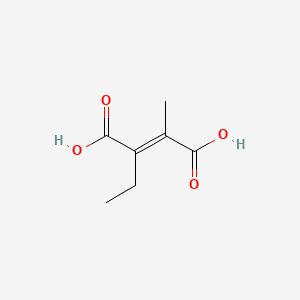
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
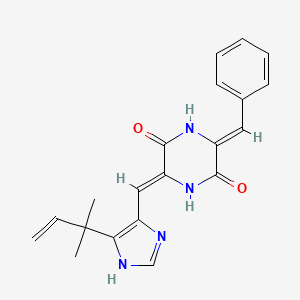
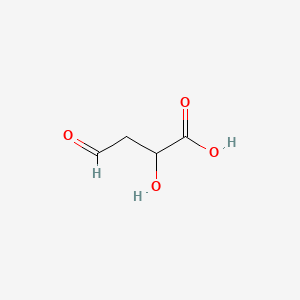

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
